molecular formula C12H9NO B13988900 3-(Quinolin-2-yl)prop-2-yn-1-ol CAS No. 70437-02-4

3-(Quinolin-2-yl)prop-2-yn-1-ol

Cat. No.: B13988900
CAS No.: 70437-02-4
M. Wt: 183.21 g/mol
InChI Key: WHCWNQQNHXIOJL-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yl)prop-2-yn-1-ol is a chemical compound that features a quinoline ring attached to a propynyl alcohol group The quinoline ring is a nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-2-yl)prop-2-yn-1-ol typically involves the coupling of a quinoline derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being applied to the synthesis of quinoline derivatives to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The triple bond in the propynyl group can be reduced to form a double or single bond.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 3-(Quinolin-2-yl)prop-2-en-1-ol or 3-(Quinolin-2-yl)propan-1-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Quinolin-2-yl)prop-2-yn-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The quinoline ring is known for its biological activity, and modifications to this structure can lead to the development of new therapeutic agents.

Medicine

Medicinally, quinoline derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has shown promise in preliminary studies as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways . The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Quinolin-3-yl)prop-2-yn-1-ol
  • 3-(Quinoxaline-3-yl)prop-2-yn-1-ol
  • 3-(Quinolin-2-yl)prop-2-en-1-ol

Uniqueness

3-(Quinolin-2-yl)prop-2-yn-1-ol is unique due to the presence of both a quinoline ring and a propynyl alcohol group. This combination allows for a wide range of chemical modifications and applications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for various scientific and industrial applications.

Properties

CAS No.

70437-02-4

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-quinolin-2-ylprop-2-yn-1-ol

InChI

InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-8,14H,9H2

InChI Key

WHCWNQQNHXIOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#CCO

Origin of Product

United States

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